molecular formula C13H13N3O2S B2916546 4-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide CAS No. 120765-20-0

4-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No. B2916546
CAS RN: 120765-20-0
M. Wt: 275.33
InChI Key: ADSPKJMQZZEIEE-UHFFFAOYSA-N
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Description

4-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide , also known as Zoxamide , belongs to the benzamide class of fungicides. It is specifically effective against oomycetes . Oomycetes are a group of water molds that can cause plant diseases.

Scientific Research Applications

Anticancer Applications

A significant body of research has been dedicated to exploring the anticancer potential of thiadiazole benzamide derivatives. For instance, a study focused on the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives under microwave irradiation. These compounds were evaluated against a panel of human cancer cell lines, including SK-MEL-2 (melanoma), HL-60 (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer), with several showing promising anticancer activity. A molecular docking study provided insights into the probable mechanism of action, and ADMET properties were assessed to predict good oral drug-like behavior (Tiwari et al., 2017).

Nematocidal Activity

The nematocidal properties of 1,3,4-thiadiazole derivatives have also been examined. Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group were synthesized and evaluated for their nematocidal activities against Bursaphelenchus xylophilus. Some compounds demonstrated significant activity, suggesting potential as lead compounds for nematicide development (Liu et al., 2022).

Antimicrobial Studies

Thiadiazole and benzamide derivatives have been explored for their antimicrobial effects. Research into substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent antimicrobial activity against various cancer cell lines, highlighting the broad applicability of these compounds in fighting infections and cancer (Ravinaik et al., 2021).

properties

IUPAC Name

4-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-8-3-5-10(6-4-8)12(18)15-13-14-11(16-19-13)7-9(2)17/h3-6H,7H2,1-2H3,(H,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSPKJMQZZEIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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